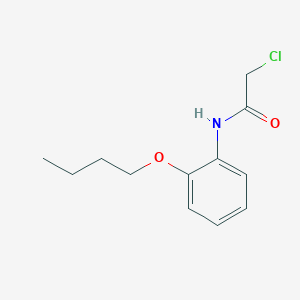
1-Aziridinecarboxamide, N,N'-(4-chloro-1,3-phenylene)bis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Aziridinecarboxamide, N,N’-(4-chloro-1,3-phenylene)bis- is an organic compound characterized by the presence of aziridine and carboxamide functional groups attached to a 4-chloro-1,3-phenylene backbone
Preparation Methods
The synthesis of 1-Aziridinecarboxamide, N,N’-(4-chloro-1,3-phenylene)bis- typically involves the reaction of 4-chloro-1,3-phenylenediamine with aziridine-1-carboxylic acid derivatives under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and reaction time to achieve higher yields and purity.
Chemical Reactions Analysis
1-Aziridinecarboxamide, N,N’-(4-chloro-1,3-phenylene)bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the aromatic ring. Common reagents for these reactions include halides and amines.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Aziridinecarboxamide, N,N’-(4-chloro-1,3-phenylene)bis- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound has been studied for its potential biological activities, including its effects on cellular processes and enzyme inhibition.
Medicine: Research has explored its potential as an anticancer agent due to its ability to interfere with tumor cell growth and proliferation.
Industry: The compound is used in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 1-Aziridinecarboxamide, N,N’-(4-chloro-1,3-phenylene)bis- involves its interaction with molecular targets such as enzymes and cellular receptors. The compound can form covalent bonds with nucleophilic sites on proteins and DNA, leading to the inhibition of enzymatic activity and disruption of cellular processes. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
1-Aziridinecarboxamide, N,N’-(4-chloro-1,3-phenylene)bis- can be compared with other similar compounds, such as:
N,N’- (methylenedi-p-phenylene)bis (aziridine-1-carboxamide): This compound has a similar structure but lacks the chloro substituent, which can affect its reactivity and biological activity.
N,N’- (4-methyl-m-phenylene)-bis (aziridinecarboxamide): This compound has a methyl group instead of a chloro group, leading to differences in its chemical and biological properties.
Properties
CAS No. |
64398-87-4 |
|---|---|
Molecular Formula |
C12H13ClN4O2 |
Molecular Weight |
280.71 g/mol |
IUPAC Name |
N-[3-(aziridine-1-carbonylamino)-4-chlorophenyl]aziridine-1-carboxamide |
InChI |
InChI=1S/C12H13ClN4O2/c13-9-2-1-8(14-11(18)16-3-4-16)7-10(9)15-12(19)17-5-6-17/h1-2,7H,3-6H2,(H,14,18)(H,15,19) |
InChI Key |
VMCQLYMQAVANFA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN1C(=O)NC2=CC(=C(C=C2)Cl)NC(=O)N3CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


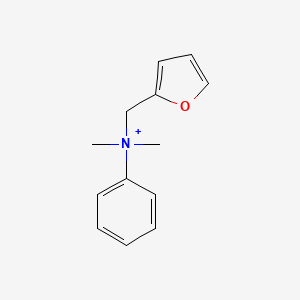
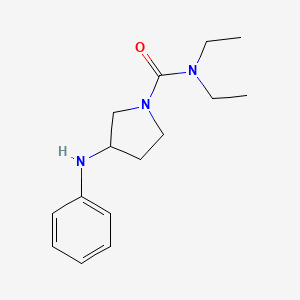
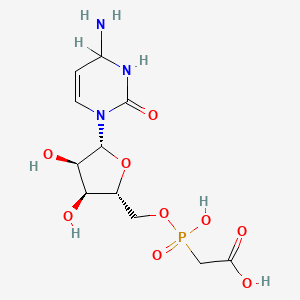
![1-[(Sulphonatophenyl)methyl]pyridinium](/img/structure/B12797506.png)
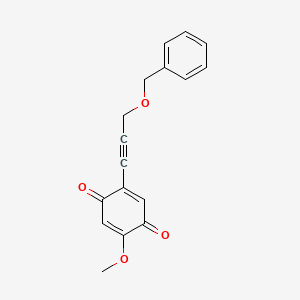
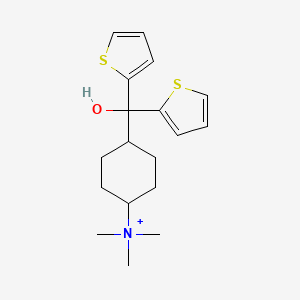
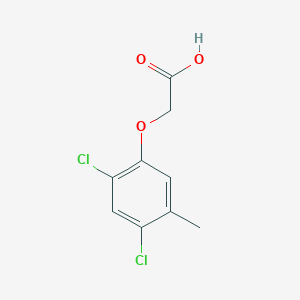
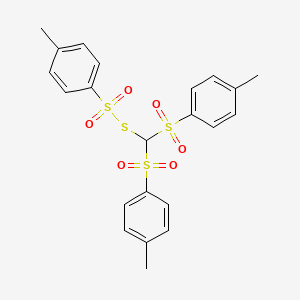

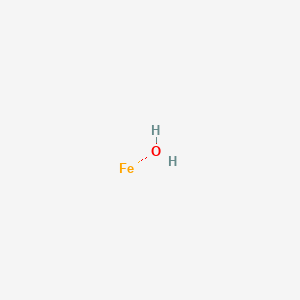
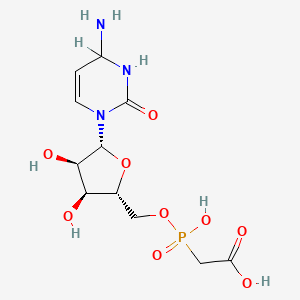
![[(1S,2R,3R)-2-(hydroxymethyl)-3-[6-(methylamino)purin-9-yl]cyclobutyl]methanol](/img/structure/B12797547.png)

